[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452077
InChI: InChI=1S/C16H21ClN2O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21)
SMILES: C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452077

Molecular Formula: C16H21ClN2O3

Molecular Weight: 324.80 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C16H21ClN2O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21)
Standard InChI Key WYSSUBBAAYZLGO-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Structure and Properties

IUPAC Nomenclature and Structural Features

The IUPAC name, benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate, reflects its three primary functional groups:

  • A piperidine ring substituted at the 2-position with a methyl group linked to a carbamate.

  • A chloroacetyl group (-CO-CH₂Cl) attached to the piperidine nitrogen.

  • A benzyl ester (-O-CO-OCH₂C₆H₅) forming the carbamate’s terminal moiety .

The stereochemistry of the piperidine ring influences its biological interactions, though specific enantiomeric data remain understudied .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular Weight324.80 g/mol
Molecular FormulaC₁₆H₂₁ClN₂O₃
CAS Number1353972-69-6
XLogP3-AA (Predicted)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area55.8 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: N-alkylation of piperidine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).

  • Carbamate Formation: Reaction of the intermediate amine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Critical Reaction Parameters:

  • Temperature: 0–5°C for chloroacetylation to minimize side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance carbamate stability.

AnaloguesTarget ActivityIC₅₀/Potency
VC13452077AChE Inhibition15 µM
VC13461785Sigma-1 Receptor BindingKi = 8.2 nM
66566590 Lipid Metabolism ModulationEC₅₀ = 50 µM

Future Directions

  • Enantiomeric Resolution: Chiral HPLC to isolate (R)- and (S)-isomers for activity comparison.

  • Prodrug Development: Ester hydrolysis studies to assess bioavailability.

  • Target Identification: Proteomic profiling to map covalent binding partners.

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